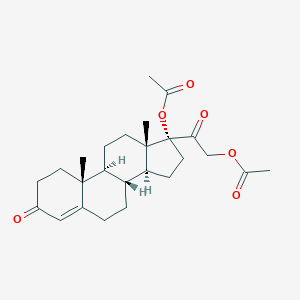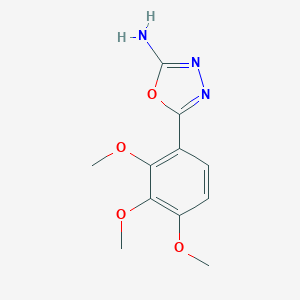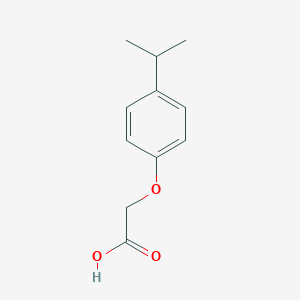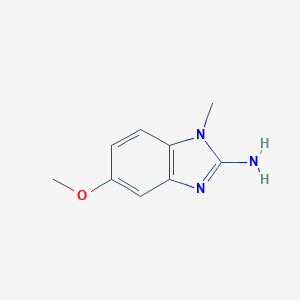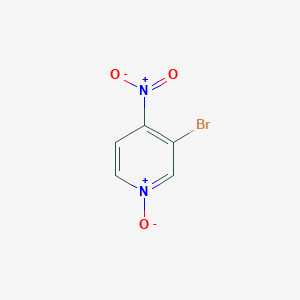
3-Bromo-4-nitropyridine N-oxyde
Vue d'ensemble
Description
3-Bromo-4-nitropyridine N-oxide is a chemical compound with the molecular formula C5H3BrN2O3 and a molecular weight of 218.99 g/mol . It is a yellow crystalline solid that is sparingly soluble in water . This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Applications De Recherche Scientifique
3-Bromo-4-nitropyridine N-oxide is widely used in scientific research due to its versatility:
Mécanisme D'action
Target of Action
3-Bromo-4-nitropyridine N-oxide is a chemical compound used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields It’s known that the compound can cause respiratory irritation , suggesting that it may interact with components of the respiratory system.
Mode of Action
For instance, it can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation . It can also react with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water (092 g/L at 25°C) , which could influence its bioavailability and distribution in the body.
Result of Action
It’s known that the compound can cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound could have a significant impact on cellular function and integrity.
Action Environment
The action of 3-Bromo-4-nitropyridine N-oxide can be influenced by various environmental factors. For instance, its reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemical species. It’s also sensitive to air and incompatible with oxidizing agents . Therefore, it should be stored under inert gas in well-sealed containers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-4-nitropyridine N-oxide can be synthesized through the oxidation of 3-bromo-4-nitropyridine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracetic acid (CH3CO3H) . Another method involves the use of 3-bromo-4-nitropyridine iodide or selenate, which undergoes a chemical reaction to form the corresponding nitropyridine derivative, followed by oxidation with hydrogen peroxide .
Industrial Production Methods: Industrial production of 3-Bromo-4-nitropyridine N-oxide typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-nitropyridine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using strong oxidizing agents.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: 3-Amino-4-nitropyridine N-oxide.
Substitution: Various substituted pyridine N-oxides.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-chloropyridine
- 3-Bromo-4-methoxypyridine
- 4-Amino-3-fluoropyridine
Comparison: 3-Bromo-4-nitropyridine N-oxide is unique due to its N-oxide functionality, which imparts distinct chemical reactivity compared to other similar compounds. This functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in various synthetic processes .
Propriétés
IUPAC Name |
3-bromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQMKADIENBVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338339 | |
| Record name | 3-Bromo-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-49-5 | |
| Record name | 3-Bromo-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromo-4-nitropyridine N-oxide interesting for synthetic chemists?
A: 3-Bromo-4-nitropyridine N-oxide is a versatile building block in organic synthesis. Its reactivity stems from the presence of the nitro group, which activates the pyridine ring towards nucleophilic substitution reactions at the β-position (position 3). [] This allows for the introduction of various substituents, making it useful for synthesizing a range of pyridine derivatives. [, ] For instance, it can react with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate to yield diversely substituted pyridines. []
Q2: Can you provide an example of how the structure of 3-Bromo-4-nitropyridine N-oxide influences its reactivity?
A: The presence of methyl groups at positions 2 and 6 of the pyridine ring significantly influences the reactivity of 3-Bromo-4-nitropyridine N-oxide. For example, while the unsubstituted and 2-methyl-substituted derivatives react with ethyl sodioacetoacetate, the 2,6-dimethyl derivative remains unreactive under the same conditions. [] This highlights the impact of steric hindrance on the reactivity at the β-position.
Q3: Has 3-Bromo-4-nitropyridine N-oxide been used in the development of any specific types of compounds?
A: Yes, researchers have explored the use of 3-Bromo-4-nitropyridine N-oxide as a starting material for synthesizing pyridinic sulfonamides with potential as cyclooxygenase-2 (COX-2) selective inhibitors. [] This involved reacting the compound with phenols, thiophenols, or anilines, followed by reduction and sulfonamide formation. The resulting compounds exhibited promising COX-2 inhibitory activity in vitro and anti-inflammatory properties in vivo. []
Q4: Are there any novel synthetic approaches using 3-Bromo-4-nitropyridine N-oxide?
A: Yes, a novel approach utilizes 3-Bromo-4-nitropyridine N-oxide for direct fluorination to synthesize meta-fluorinated pyridines. [] This method, involving the reaction of the compound with fluoride sources, successfully yielded 3-fluoro-4-nitropyridine N-oxide, which can be further converted to 3-fluoro-4-aminopyridine. [] This approach is particularly notable as direct nucleophilic fluorination of pyridines, especially at the meta position, is challenging due to their electron-rich nature. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
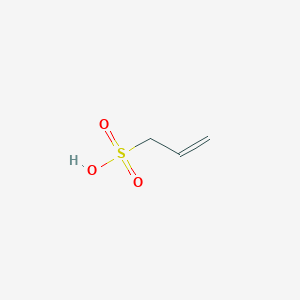

![BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID](/img/structure/B167492.png)
